molecular formula C9H8N2O B3364699 2-(4-Cyanophenyl)acetamide CAS No. 117753-06-7

2-(4-Cyanophenyl)acetamide

Cat. No. B3364699
CAS RN: 117753-06-7
M. Wt: 160.17 g/mol
InChI Key: NRNFOCWICHLLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is also known as “4-cyanophenylacetic acid” and is considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of “2-(4-Cyanophenyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, under a nitrogen atmosphere, (4-cyanophenyl) acetic acid (500 mg) in chloroform (6.0 mL) solution, is cooled in an ice bath, and oxalyl chloride (620 mg) and N,N-dimethylformamide (1 drop) are added. The mixture is stirred at room temperature for 1 hour. The reaction mixture is concentrated under reduced pressure. The residue of tetrahydrofuran (7.0 mL) is cooled in an ice bath to a suspension, and 28% aqueous ammonia (3.00 mL) is added. The mixture is stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular structure of “2-(4-Cyanophenyl)acetamide” is represented by the InChI code: 1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13) .


Chemical Reactions Analysis

“2-(4-Cyanophenyl)acetamide” is utilized extensively as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical form of “2-(4-Cyanophenyl)acetamide” is solid . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Reactions as a Building Block

2-(4-Cyanophenyl)acetamide, or similar compounds, have been used as key synthons in the synthesis of polyfunctionalized heterocyclic compounds. Gouda (2014) in "Synthetic Communications" discusses the synthesis and reactions of 2-cyano-N-(4-sulfamoylphenyl) acetamide, demonstrating its utility in creating a range of heterocyclic compounds (Gouda, 2014).

Synthesis of Novel Chemical Classes for Biological Evaluation

Research by Fayed et al. (2021) in "Bioorganic Chemistry" showcases the synthesis of new classes of 2(1H)-pyridone molecules using 2-cyano-N-(4-hydroxyphenyl)acetamide. These compounds, examined for anti-inflammatory, ulcerogenic, and antipyretic characteristics, displayed promising results in both in-vitro and in-vivo studies (Fayed et al., 2021).

Novel Compounds Synthesis for Antimicrobial Evaluation

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides has been explored, using 3-fluoro-4-cyanophenol as a primary compound, as reported by Yang Man-li (2008) in "Applied Chemical Industry." These novel compounds were characterized for potential applications, including antimicrobial properties (Yang Man-li, 2008).

Application in Medicinal Chemistry

Research in the "New Journal of Chemistry" by Sultana et al. (2016) highlights the synthesis of Zn(II) complexes derived from different aryl acetamides, including compounds similar to 2-(4-Cyanophenyl)acetamide. These complexes showed potential as enzyme inhibitors and for anticancer and antileishmanial applications (Sultana et al., 2016).

Role in Anticancer, Anti-Inflammatory, and Analgesic Activities

The study by Rani et al. (2014) in "BioMed Research International" discusses the development of new chemical entities, such as 2-(substituted phenoxy) acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic activities. This research underscores the broad scope of applications for compounds structurally related to 2-(4-Cyanophenyl)acetamide (Rani et al., 2014).

Safety and Hazards

While specific safety and hazard information for “2-(4-Cyanophenyl)acetamide” is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and storing in a well-ventilated place .

Future Directions

“2-(4-Cyanophenyl)acetamide” and its derivatives are considered privileged structures and are extensively used in the synthesis of various organic heterocycles. They have the potential to evolve into better chemotherapeutic agents . Future research may focus on designing new derivatives of “2-(4-Cyanophenyl)acetamide” that could enhance the quality of life .

properties

IUPAC Name

2-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNFOCWICHLLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Cyanophenyl)acetamide
Reactant of Route 2
2-(4-Cyanophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-Cyanophenyl)acetamide
Reactant of Route 4
2-(4-Cyanophenyl)acetamide
Reactant of Route 5
2-(4-Cyanophenyl)acetamide
Reactant of Route 6
2-(4-Cyanophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.